molecular formula C8H12NO+ B159891 1-(2-Methoxyethyl)pyridinium CAS No. 125713-87-3

1-(2-Methoxyethyl)pyridinium

Cat. No. B159891
M. Wt: 138.19 g/mol
InChI Key: LRIRIDOBYDUIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)pyridinium (MEP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a simple process and has shown promising results in several studies.

Mechanism Of Action

The mechanism of action of 1-(2-Methoxyethyl)pyridinium is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 1-(2-Methoxyethyl)pyridinium has also been found to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the apoptosis of cancer cells.

Biochemical And Physiological Effects

1-(2-Methoxyethyl)pyridinium has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. 1-(2-Methoxyethyl)pyridinium has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages And Limitations For Lab Experiments

1-(2-Methoxyethyl)pyridinium has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in several studies. However, there are also some limitations to its use. 1-(2-Methoxyethyl)pyridinium is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(2-Methoxyethyl)pyridinium. One potential area of study is its use as a drug delivery system. 1-(2-Methoxyethyl)pyridinium has been shown to be a good candidate for encapsulating drugs due to its ability to form stable complexes with various molecules. Additionally, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment and inflammation. Finally, there is a need for more studies on the toxicity and potential side effects of 1-(2-Methoxyethyl)pyridinium.
Conclusion
In conclusion, 1-(2-Methoxyethyl)pyridinium is a promising chemical compound with potential applications in various fields, including biomedical research, material science, and organic synthesis. Its easy synthesis method, promising results in several studies, and potential as an anti-inflammatory and anti-cancer agent make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

1-(2-Methoxyethyl)pyridinium is synthesized through a one-pot reaction of 2-methoxyethanol and pyridine in the presence of a catalyst. The reaction is carried out at room temperature and yields a white solid, which is then purified through recrystallization.

Scientific Research Applications

1-(2-Methoxyethyl)pyridinium has been extensively studied for its potential applications in various fields, including biomedical research, material science, and organic synthesis. In biomedical research, 1-(2-Methoxyethyl)pyridinium has shown promising results as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.

properties

CAS RN

125713-87-3

Product Name

1-(2-Methoxyethyl)pyridinium

Molecular Formula

C8H12NO+

Molecular Weight

138.19 g/mol

IUPAC Name

1-(2-methoxyethyl)pyridin-1-ium

InChI

InChI=1S/C8H12NO/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q+1

InChI Key

LRIRIDOBYDUIQB-UHFFFAOYSA-N

SMILES

COCC[N+]1=CC=CC=C1

Canonical SMILES

COCC[N+]1=CC=CC=C1

synonyms

1-(2-methoxyethyl)pyridine

Origin of Product

United States

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